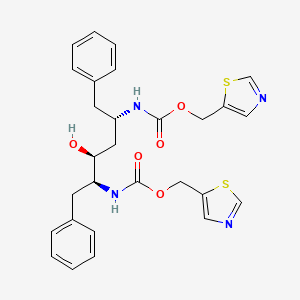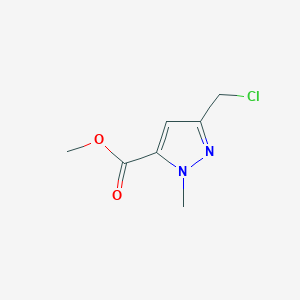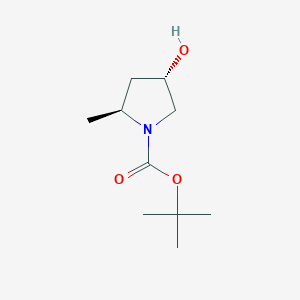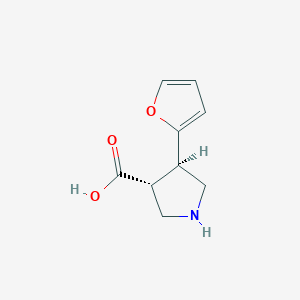
Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-(((thiazol-5-ylmethoxy)carbonyl)amino)pentyl)carbamate
Vue d'ensemble
Description
This compound is a complex organic molecule with the molecular formula C28H35N3O5S . It is also known as Ritonavir EP Impurity S . The molecule contains several functional groups, including a carbamate group, a thiazole group, and multiple phenyl groups .
Molecular Structure Analysis
The compound has three defined stereocenters, indicating that it exists in multiple stereoisomeric forms . The presence of multiple functional groups and aromatic rings suggests that it can participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 525.66 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 722.3±60.0 °C at 760 mmHg, and a flash point of 390.6±32.9 °C . It has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 14 freely rotating bonds .Applications De Recherche Scientifique
Pharmaceutical Reference Standards
Ritonavir EP Impurity D is used as a reference standard in the pharmaceutical industry . Reference standards are critical in ensuring the quality and safety of pharmaceutical products by providing a benchmark against which other substances can be measured and evaluated .
Analytical Method Development
This compound can be used for analytical method development, method validation (AMV), and Quality Control (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Ritonavir .
Polymorphism Studies
The compound has been used in studies to characterize polymorphism in Ritonavir with regard to its stability, bioavailability, and processing . Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can have significant implications on the performance and processing of pharmaceuticals .
Impurity Control
Understanding the formation and control of impurities like Ritonavir EP Impurity D is crucial in ensuring drug safety . This involves assessing the route and factors for impurity formation and maintaining tight control on manufacturing, storage, and transport processes .
Molecular Structure Studies
The compound’s molecular structure and properties can be studied for various scientific and research purposes . This includes understanding its stability, polarizability, and intermolecular synthons .
Drug Development
As an impurity of Ritonavir, a medication used to treat and prevent HIV/AIDS, this compound could potentially play a role in the development and improvement of antiretroviral therapies .
Mécanisme D'action
Target of Action
Ritonavir Impurity D, also known as UNII-MUU258Q35N, A-81272, or 1,3-Thiazol-5-ylmethyl N-((1S,3S,4S)-1-benzyl-3-hydroxy-5-phenyl-4-(((1,3-thiazol-5-ylmethoxy)carbonyl)amino)pentyl)carbamate, primarily targets the HIV protease enzyme . This enzyme is crucial for the reproductive cycle of HIV, as it cleaves the structural and replicative proteins that arise from major HIV genes .
Mode of Action
Ritonavir Impurity D inhibits the HIV protease enzyme, preventing it from cleaving the structural and replicative proteins that arise from major HIV genes . This inhibition interferes with the reproductive cycle of HIV, resulting in the production of noninfectious, immature viral particles .
Biochemical Pathways
The primary biochemical pathway affected by Ritonavir Impurity D is the HIV replication cycle . By inhibiting the HIV protease enzyme, the compound prevents the proper formation of mature, infectious HIV particles . This results in a decrease in the number of infectious particles and a slowdown of the progression of the HIV infection .
Pharmacokinetics
Ritonavir Impurity D is a potent inhibitor of the cytochrome P450 (CYP) 3A4 isoenzyme . This inhibition results in a decrease in the metabolism of the compound, leading to an increase in its bioavailability . When coadministered with ritonavir, the compound’s CYP3A4-mediated metabolism is near-maximally inhibited, making renal elimination the predominant elimination pathway and increasing the half-life to approximately 6 hours .
Result of Action
The primary result of the action of Ritonavir Impurity D is the inhibition of the HIV replication cycle . This leads to a decrease in the number of infectious HIV particles, slowing the progression of the HIV infection . The compound also increases the peak and trough plasma drug concentrations of other protease inhibitors, enhancing their overall drug exposure .
Action Environment
The action of Ritonavir Impurity D can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by the CYP3A4 isoenzyme can affect the compound’s pharmacokinetics . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH . .
Propriétés
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O5S2/c33-26(25(12-21-9-5-2-6-10-21)32-28(35)37-17-24-15-30-19-39-24)13-22(11-20-7-3-1-4-8-20)31-27(34)36-16-23-14-29-18-38-23/h1-10,14-15,18-19,22,25-26,33H,11-13,16-17H2,(H,31,34)(H,32,35)/t22-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCDHFBSVILEOW-HRNNMHKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)OCC4=CN=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)OCC4=CN=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-(((thiazol-5-ylmethoxy)carbonyl)amino)pentyl)carbamate | |
CAS RN |
144142-33-6 | |
| Record name | A-81272 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144142336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-81272 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUU258Q35N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1425124.png)


![{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1425129.png)






![(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B1425139.png)


